molecular formula C16H18N2O6S B3596795 diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate

Cat. No.: B3596795
M. Wt: 366.4 g/mol
InChI Key: CRRMRDPPKMDRSN-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups, including an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . The thiophene ring can be introduced through condensation reactions involving sulfur and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors and green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

Diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the exact nature of the target and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and isoxazole derivatives, such as:

    Diethyl 3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)thiophene-2,4-dicarboxylate:

    3,5-Dimethylisoxazole:

Uniqueness

What sets diethyl 3-methyl-5-(5-methylisoxazole-3-carboxamido)thiophene-2,4-dicarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

diethyl 3-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-5-22-15(20)11-9(4)12(16(21)23-6-2)25-14(11)17-13(19)10-7-8(3)24-18-10/h7H,5-6H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMRDPPKMDRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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